molecular formula C7H6FN3 B2932901 5-Fluoro-1H-indazol-7-amine CAS No. 1352397-94-4

5-Fluoro-1H-indazol-7-amine

Cat. No. B2932901
CAS RN: 1352397-94-4
M. Wt: 151.144
InChI Key: NZNYHJBBJLVSNO-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indazol-7-amine is a chemical compound with the molecular formula C7H6FN3. It has a molecular weight of 151.14 . The IUPAC name for this compound is 5-fluoro-1H-indazol-7-amine .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-1H-indazol-7-amine consists of a pyrazole ring fused to a benzene ring, with a fluorine atom attached to the 5th carbon atom and an amine group attached to the 7th carbon atom .


Physical And Chemical Properties Analysis

5-Fluoro-1H-indazol-7-amine is a compound with a molecular weight of 151.14 . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

Chemosensors for Metal Ions and Anions

A significant application of indazole derivatives involves the creation of bifunctional fluorescent chemosensors, such as calix[4]arenes, which can detect both cations and anions through fluorescence quenching mechanisms. These chemosensors exhibit specific responses to heavy metal ions like Pb(2+) and Co(2+), as well as anions like F(-), through changes in their fluorescence emission, providing a versatile tool for environmental monitoring and chemical analysis (Lee et al., 2005).

Anticancer Agents and Tubulin Inhibition

Indazole derivatives have been synthesized and evaluated as anticancer agents, demonstrating a unique mechanism of tubulin inhibition. These compounds, through structural modifications, have shown to inhibit tumor growth effectively in xenograft models, offering a promising avenue for cancer therapy development. The specificity of these derivatives to inhibit the binding of vincas to tubulin, without competing with paclitaxel, underscores their potential as novel anticancer drugs (Zhang et al., 2007).

Near-Infrared Fluorescent Probes for Imaging

In the realm of bioimaging, indazole-based fluorophores, referred to as Indazo-Fluors, have been developed through palladium-catalyzed oxidative C-H/C-H cross-coupling reactions. These fluorophores exhibit high quantum yields and large Stokes shifts, making them ideal for near-infrared (NIR) imaging applications, especially for mitochondria in living cells. The superior photostability and low cytotoxicity of these dyes mark them as excellent candidates for in vivo imaging, contributing to advancements in medical diagnostics and research (Cheng et al., 2016).

Fluorescence Ratiometry and Sensing

The development of fluorogenic calix[4]arenes incorporating indazole moieties has led to advancements in fluorescence ratiometry, offering a method for detecting metal ions and anions. These compounds provide a versatile approach to sensing applications, capable of detecting specific ions through changes in their fluorescence emission ratios. Such molecular tools are invaluable for analytical chemistry, environmental monitoring, and biological research (Lee et al., 2005).

Factor Xa Inhibitors for Anticoagulant Therapy

Research into 7-fluoroindazole derivatives has yielded potent and selective inhibitors of factor Xa, a critical enzyme in the coagulation cascade. These inhibitors employ a 7-fluoroindazolyl moiety to engage in hydrogen bonding interactions within the enzyme's active site, offering a novel approach to anticoagulant therapy. Such developments have the potential to lead to safer and more effective treatments for thrombotic disorders (Lee et al., 2008).

Safety And Hazards

5-Fluoro-1H-indazol-7-amine is labeled with the signal word “Danger” and is associated with the hazard statements H302 and H318 . This indicates that it is harmful if swallowed and causes serious eye irritation .

Future Directions

Indazole-containing derivatives, such as 5-Fluoro-1H-indazol-7-amine, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthetic approaches to indazoles and exploring their potential applications in drug development .

properties

IUPAC Name

5-fluoro-1H-indazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNYHJBBJLVSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1H-indazol-7-amine

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